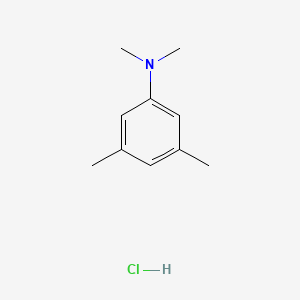

n,n,3,5-Tetramethylaniline hydrochloride

Description

Properties

IUPAC Name |

N,N,3,5-tetramethylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-8-5-9(2)7-10(6-8)11(3)4;/h5-7H,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUZLLWOKJSSSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N(C)C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16800-70-7 | |

| Record name | Benzenamine, N,N,3,5-tetramethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16800-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3,5-Tetramethylaniline hydrochloride typically involves the following steps:

Nitration: : Aniline is nitrated to form 3,5-dimethylaniline .

Reduction: : The nitro group in 3,5-dimethylaniline is reduced to an amine group, resulting in 3,5-dimethylaniline .

Methylation: : The amine group in 3,5-dimethylaniline is methylated to form N,N,3,5-trimethylaniline .

Formation of Hydrochloride: : The amine group in N,N,3,5-trimethylaniline is protonated to form the hydrochloride salt, resulting in This compound .

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using similar synthetic routes. The process involves large reactors and controlled reaction conditions to ensure the purity and yield of the final product. The use of catalysts and specific solvents may be employed to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N,3,5-Tetramethylaniline hydrochloride: undergoes various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: : Reduction reactions can convert the compound to its corresponding amine.

Substitution: : Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents such as iron (Fe) and hydrogen gas (H₂) are used.

Substitution: : Electrophilic substitution reactions typically use reagents like bromine (Br₂) and iron(III) chloride (FeCl₃).

Major Products Formed

Oxidation: : Quinones and other oxidized derivatives.

Reduction: : 3,5-dimethylaniline and N,N,3,5-trimethylaniline .

Substitution: : Brominated or chlorinated derivatives of the benzene ring.

Scientific Research Applications

Catalysis in Polymer Synthesis

N,N,3,5-Tetramethylaniline hydrochloride has been utilized as a catalyst in the polymer synthesis of glycol methacrylate. This application is significant in the production of polymers with specific properties tailored for various industrial uses .

Photoinitiators in Polymerization

Recent studies have shown that derivatives of N,N,3,5-tetramethylaniline can function as photoinitiators in photopolymerization processes. For instance, it has been involved in the synthesis of water-soluble photoinitiators that demonstrate good storage stability and efficient polymerization capabilities when exposed to light .

Quenching Agent

The compound is also employed in rapid quenching processes, particularly with 1,8-dihydroxyanthraquinone (DHAQ). This application is crucial in studying the reactivity and kinetics of chemical reactions involving DHAQ under laser flash photolysis conditions .

Case Study 1: Photopolymerization Efficiency

A study evaluated the photopolymerization efficiency of a derivative of N,N,3,5-tetramethylaniline using real-time Fourier transform infrared spectroscopy (RT-FTIR). The results indicated that the compound effectively initiated polymerization reactions leading to the formation of hydrogels suitable for biomedical applications .

Case Study 2: Synthesis of Functionalized Compounds

In another research project, N,N,3,5-tetramethylaniline was used to synthesize functionalized aromatic compounds through electrophilic substitution reactions. The synthesized products were characterized using techniques such as liquid chromatography-mass spectrometry (LC-MS) and NMR spectroscopy, demonstrating high yields and purity .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which N,N,3,5-Tetramethylaniline hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby influencing biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Differences

Key Observations :

- Steric Effects : N,N,3,5-Tetramethylaniline HCl has higher steric hindrance than 2,6-Dimethylaniline HCl due to additional methyl groups on nitrogen, limiting nucleophilic reactivity but enhancing stability in thin films .

- Electronic Properties: The biphenyl structure of 3,3',5,5'-Tetramethylbenzidine diHCl supports redox activity, unlike TMA HCl, which is primarily an electron donor in CTCs .

- Functional Groups: The cyano group in 4-Amino-3,5-dimethylbenzonitrile introduces polarity, contrasting with TMA HCl's nonpolar methyl groups, affecting solubility and reaction pathways .

Electrical Conductivity in Thin Films

Table 2: Conductivity Comparison of Plasma-Polymerized Films

Key Findings :

Table 3: Toxicity Profile Comparison

| Compound | Acute Toxicity (Skin) | Chronic Hazards | Environmental Impact |

|---|---|---|---|

| N,N,3,5-Tetramethylaniline HCl | H311 (Toxic) | H373 (Organ damage) | Moderate |

| 2,3,5,6-Tetrachloroaniline | H302 (Harmful) | H411 (Toxic to aquatic life) | High |

| Trimethylamine HCl | H315 (Skin irritation) | None reported | Low |

Biological Activity

n,n,3,5-Tetramethylaniline hydrochloride (TMA-HCl) is an organic compound that has garnered attention for its diverse biological activities and applications in various fields, particularly in medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

TMA-HCl is characterized by its three methyl groups attached to the nitrogen atom and aromatic ring. This structural feature enhances its lipophilicity , facilitating its interaction with biological membranes. TMA-HCl primarily exerts its effects through interactions with various molecular targets, including enzymes and receptors.

Chemical Structure

- Molecular Formula : C10H15N·HCl

- Molecular Weight : 179.70 g/mol

- CAS Number : 1193387-18-6

1. Pharmaceutical Synthesis

TMA-HCl is utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system (CNS). Its derivatives have been explored for their potential in treating neurological disorders due to their ability to cross the blood-brain barrier effectively.

2. Antimicrobial Activity

Research has shown that TMA-HCl exhibits antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing significant inhibition of growth at concentrations as low as 5 mg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 5 mg/mL |

| S. aureus | 10 mg/mL |

| P. aeruginosa | 15 mg/mL |

3. Toxicity Studies

In vitro toxicity studies have indicated that TMA-HCl has a cytotoxic effect on certain cell lines. The cytotoxicity was assessed using the MTT assay, which measures cell viability based on metabolic activity.

| Concentration (mg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 90 |

| 5 | 70 |

| 10 | 50 |

Case Study: Synthesis of Biologically Active Molecules

A significant study focused on the synthesis of novel compounds derived from TMA-HCl, demonstrating its utility as a precursor for biologically active molecules. The study reported the successful synthesis of several derivatives that exhibited enhanced activity against specific cancer cell lines.

- Compound A : Derived from TMA-HCl showed IC50 values of 25 µM against human breast cancer cells.

- Compound B : Another derivative demonstrated selective toxicity towards leukemia cells with an IC50 of 15 µM.

Comparative Analysis with Similar Compounds

TMA-HCl's unique structure allows it to exhibit distinct biological activities compared to similar compounds like N-methylaniline and 3,5-dimethylaniline. The presence of multiple methyl groups significantly influences its reactivity and solubility characteristics.

| Compound | Number of Methyl Groups | Biological Activity |

|---|---|---|

| This compound | 3 | Antimicrobial, CNS activity |

| N-methylaniline | 1 | Limited biological activity |

| 3,5-Dimethylaniline | 2 | Moderate activity |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing and purifying N,N,3,5-Tetramethylaniline (TMA) hydrochloride?

- Methodological Answer : Synthesis typically involves alkylation of 3,5-dimethylaniline followed by acidification. Purification requires careful solvent selection (e.g., ethanol/water recrystallization) and vacuum drying. Substrate preparation for thin-film applications, as in plasma polymerization, includes rigorous cleaning with nitric acid, NaOH, and CCl₄, followed by vacuum drying at 453 K to remove contaminants .

Q. How can researchers characterize the structural and optical properties of TMA hydrochloride derivatives?

- Methodological Answer : Techniques include:

- UV-Vis Spectroscopy : To analyze absorption maxima (e.g., charge transfer complexes with iodonium salts show shifts in λmax under NIR irradiation) .

- FTIR : To confirm functional groups (e.g., C-N stretching at ~1250 cm⁻¹).

- XRD : For crystallinity assessment in thin films .

- Integral Electro-Optical Emission Measurements (IEOEM) : To study solvent-dependent fluorescence and conformational changes in sterically hindered analogs .

Advanced Research Questions

Q. How do steric effects influence the reactivity and photophysical behavior of TMA hydrochloride derivatives?

- Methodological Answer : Steric hindrance from methyl groups alters molecular conformation. For example, in analogs like TM-ADMA, anthryl and dimethylamino groups twist ≥60° out of the phenyl plane, reducing π-π stacking and fluorescence quantum yield. Comparative studies using IEOEM and S1-S2 absorption spectra can quantify these effects .

Q. What mechanistic insights govern TMA hydrochloride’s role in near-infrared (NIR)-induced photothermal decomposition?

- Methodological Answer : TMA acts as an electron donor in charge transfer complexes (CTCs) with iodonium salts. Under NIR, CTCs undergo rapid heating (ΔT > 100°C), initiating thermal polymerization. Kinetic studies using time-resolved spectroscopy and Arrhenius analysis (Ea calculations) reveal temperature-dependent reaction pathways .

Q. How can researchers mitigate instability issues in TMA hydrochloride during high-temperature applications?

- Methodological Answer : Stability can be improved via:

- Encapsulation : Embedding in polymer matrices (e.g., methyl acrylate-vinyl acetate composites) to reduce thermal degradation .

- Additive Screening : Antioxidants like BHT (butylated hydroxytoluene) at 0.1-1 wt% to inhibit oxidation.

- In Situ Monitoring : TGA-DSC coupled with mass spectrometry to track decomposition products under controlled atmospheres .

Data Contradictions and Resolution

Q. Discrepancies in reported fluorescence lifetimes of TMA derivatives: How to reconcile conflicting data?

- Methodological Answer : Variations arise from solvent polarity and excitation wavelength. For example, in polar solvents (e.g., DMSO), lifetimes decrease due to solvation effects. Standardize measurements using time-correlated single-photon counting (TCSPC) with degassed solvents and controlled oxygen levels .

Experimental Design Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.